molecular formula C19H24N2O2S B3813105 N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide

N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B3813105
M. Wt: 344.5 g/mol
InChI Key: NDUVTUBUVYCPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, also known as MTIP, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as nociceptin receptor antagonists, which are being investigated for their ability to modulate pain perception and other physiological processes.

Mechanism of Action

N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide acts as an antagonist at the nociceptin receptor, which is involved in the modulation of pain perception and other physiological processes. By blocking the activity of this receptor, N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide may be able to modulate pain perception and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide can modulate pain perception in animal models of neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide in lab experiments is that it is a highly specific nociceptin receptor antagonist, which allows for precise modulation of this receptor. However, one limitation is that it may not be effective in all pain or physiological conditions, and further research is needed to determine its potential efficacy in different contexts.

Future Directions

There are numerous potential future directions for research on N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide. One area of interest is its potential use in treating addiction, particularly opioid addiction. Other areas of research could investigate its potential use in treating other chronic pain conditions, as well as its potential use in modulating other physiological processes. Additionally, further studies could investigate potential side effects and toxicity of N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide, as well as its potential interactions with other drugs.

Scientific Research Applications

N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. One area of research has focused on its ability to modulate pain perception, particularly in relation to chronic pain conditions such as neuropathic pain. Other studies have investigated its potential use in treating addiction, anxiety, and depression.

properties

IUPAC Name

N-[(3-methylphenyl)-thiophen-2-ylmethyl]-3-(oxazinan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-6-4-7-16(14-15)19(17-8-5-13-24-17)20-18(22)9-11-21-10-2-3-12-23-21/h4-8,13-14,19H,2-3,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUVTUBUVYCPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CS2)NC(=O)CCN3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylphenyl)(2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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